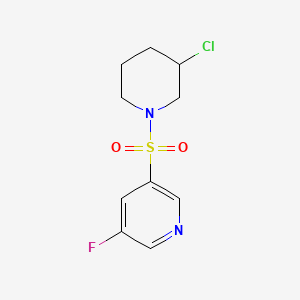
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine is a chemical compound that features a piperidine ring substituted with a chlorine atom and a sulfonyl group, as well as a fluorine-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Chlorination: The piperidine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated piperidine is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Formation of the Fluoropyridine Ring: The pyridine ring is fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: Finally, the chlorinated piperidine and fluoropyridine rings are coupled under suitable conditions, often involving a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the piperidine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloropiperidin-1-ylsulfonyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Chloropiperidin-1-ylsulfonyl)-5-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
3-(3-Chloropiperidin-1-ylsulfonyl)-5-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-(3-Chloropiperidin-1-ylsulfonyl)-5-fluoropyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
Propriétés
IUPAC Name |
3-(3-chloropiperidin-1-yl)sulfonyl-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S/c11-8-2-1-3-14(7-8)17(15,16)10-4-9(12)5-13-6-10/h4-6,8H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDNANHSNIZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













